molecular formula C7H6BrFS B1294049 4-Bromo-3-fluorothioanisole CAS No. 917562-25-5

4-Bromo-3-fluorothioanisole

Cat. No.: B1294049
CAS No.: 917562-25-5
M. Wt: 221.09 g/mol
InChI Key: SUZAIHLOLUYRJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a derivative of thioanisole , suggesting that it may interact with similar biological targets

Mode of Action

As a thioanisole derivative , it may share similar interactions with its targets More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

It’s mentioned as a biochemical for proteomics research , suggesting it may have roles in protein-related pathways. Further investigations are necessary to understand the precise pathways and their downstream effects.

Result of Action

Given its use in proteomics research , it might influence protein-related processes at the molecular and cellular levels

Biochemical Analysis

Biochemical Properties

4-Bromo-3-fluorothioanisole plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the MAPK/ERK pathway, affecting their phosphorylation status and activity. These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the phosphorylation of proteins in the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been observed to inhibit certain kinases in the MAPK/ERK pathway, leading to altered phosphorylation patterns and downstream signaling events. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-fluorothioanisole can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of thioanisole derivatives. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar bromination and fluorination techniques. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is usually stored at room temperature and handled with care due to its reactive nature .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-fluorothioanisole is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the thioanisole structure. This dual substitution enhances its reactivity and makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-2-fluoro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZAIHLOLUYRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649575
Record name 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-25-5
Record name 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorothioanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred suspension of 1-bromo-2-fluoro-4-iodobenzene (100 g, 332 mmol), NiBr2 (7.26 g, 33.2 mmol), 2,2-dipyridyl (5.19 g, 33.2 mmol) and zinc dust (27.2 g, 415 mmol) in DMF (600 mL) was treated with MeS—SMe (15.65 g, 166 mmol), and the mixture was heated in a sand bath set for 80° C. After 10 min (color changes to black and reaction was complete according to HPLC analysis), the mixture was poured onto water. 1N HCl (100 mL) was added along with Et2O (300 mL), and the suspension was filtered through a glass fritted funnel. The zinc plug was further washed with Et2O and the Et2O layer was separated and the aqueous layer was extracted with Et2O (3×). The organic extracts were then dried over Na2SO4 and the solvent evaporated (note that the product is very volatile) to afford 1-bromo-2-fluoro-4-(methylthio)benzene (180 g), which was used without further purification. 1H NMR (400 MHz, CDCl3): δ 7.43-7.38 (m, 1H), 6.97 (dd, 1H, Ja=9.1 Hz, Jb=2.0 Hz), 6.90-6.86 (m, 1H), 2.46 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
NiBr2
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
27.2 g
Type
catalyst
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3-fluoro-benzenethiol (225 mg, 1.09 mmol) in tetrahydrofuran (3 ml) was cooled to 0° C. Sodium hydride (60% dispersion in mineral oil, 52 mg, 1.31 mmol) was added and the mixture was stirred for 5 minutes. Iodomethane (78 μl, 1.25 mmol) was then added and the mixture was allowed to return to room temperature with stirring over 20 minutes. Dichloromethane (10 ml) was added and the reaction was quenched with 1 M aqueous hydrochloric acid. The layers were separated and the organic layer was washed with water, dried (MgSO4), then concentrated in vacuo. The residue was purified by flash chromatography (Si-PPC, pentane:diethyl ether, gradient 100:0 to 90:10) to afford the title compound as a bright yellow oil (208 mg, 86%). 1H NMR (CDCl3, 400 MHz) 7.43 (1H, dd, J=8.4, 7.2), 7.00 (1H, dd, J=9.4, 2.3), 6.91 (1H, ddd, J=8.4, 2.1, 0.7), 2.48 (3H, s).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
86%

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